molecular formula C9H10BrNOS B7939363 5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide

5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide

Cat. No.: B7939363
M. Wt: 260.15 g/mol
InChI Key: MMLBQQCDDQKERS-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom, a methyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide typically involves the bromination of 4-methylthiophene-2-carboxamide followed by N-alkylation with prop-2-en-1-yl bromide. The reaction conditions often include the use of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate to facilitate the N-alkylation step.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxamide group.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and the carboxamide group may also play roles in binding to biological molecules, affecting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-thiophenecarboxamide: Lacks the methyl and prop-2-en-1-yl groups.

    4-Methylthiophene-2-carboxamide: Lacks the bromine and prop-2-en-1-yl groups.

    N-(Prop-2-en-1-yl)thiophene-2-carboxamide: Lacks the bromine and methyl groups.

Uniqueness

5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the prop-2-en-1-yl group provides a site for potential interactions with biological targets.

Properties

IUPAC Name

5-bromo-4-methyl-N-prop-2-enylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c1-3-4-11-9(12)7-5-6(2)8(10)13-7/h3,5H,1,4H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLBQQCDDQKERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NCC=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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